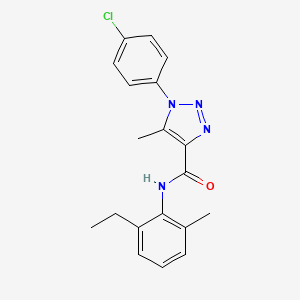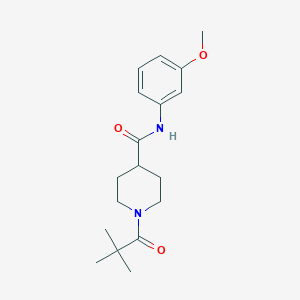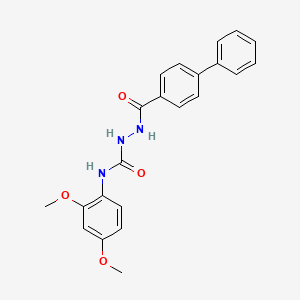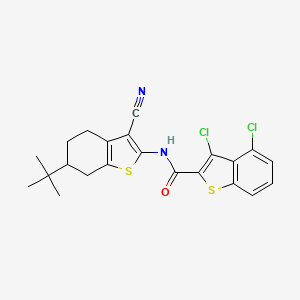
1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O and its molecular weight is 354.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.1247389 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Antimicrobial Activities
Triazole derivatives are known for their valuable pharmacological properties, including anti-convulsive activity, making them useful for treating epilepsy and conditions of tension and agitation. Research has identified several compounds within this family exhibiting significant pharmacological effects, such as antimicrobial and antifungal activities against various strains including Escherichia coli, Staphylococcus aureus, and Candida albicans. The structure-activity relationship studies of these compounds have contributed to the development of potential antimicrobial agents with specific applications in combating drug-resistant bacterial and fungal strains (Shelton, 1981; Desai, Dodiya, & Shihora, 2011; Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Synthesis and Characterization
Research on the synthesis and characterization of triazole derivatives, including the target compound, provides insights into novel synthetic routes and the structural elucidation of these compounds. The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a related compound, was achieved through a five-step process starting from 4-chlorobenzenamine, showcasing the versatility of triazole chemistry (Kan, 2015). Furthermore, studies on the molecular rearrangements of triazole derivatives have expanded the understanding of their chemical behavior, providing a foundation for the development of novel compounds with enhanced biological activities (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Antioxidant and Anti-inflammatory Activities
Triazole derivatives have also been evaluated for their antioxidant and anti-inflammatory properties. The synthesis of novel triazole compounds and their subsequent evaluation have revealed potential antioxidant activities, which could be leveraged in the development of therapeutic agents aimed at mitigating oxidative stress-related diseases (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008). Additionally, the anti-5-lipoxygenase activity of certain triazole derivatives highlights their potential as anti-inflammatory agents, offering prospects for the treatment of conditions associated with inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-4-14-7-5-6-12(2)17(14)21-19(25)18-13(3)24(23-22-18)16-10-8-15(20)9-11-16/h5-11H,4H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOSFEGNBLEPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{5-[2-(2-chlorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl}propanoic acid](/img/structure/B4589884.png)
![N-[3-(1-pyrrolidinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4589895.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B4589900.png)

![2-(4-bromo-2-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4589914.png)
![7-cycloheptylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4589922.png)
![N-(2,3-DIMETHYLPHENYL)-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE](/img/structure/B4589928.png)
![N-(4-Chlorophenyl)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide](/img/structure/B4589942.png)
![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4589948.png)
![1-(2-FLUOROPHENYL)-4-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE](/img/structure/B4589955.png)
![2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(13-THIAZOL-2-YL)ACETAMIDE](/img/structure/B4589962.png)
![4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4589964.png)
